molecular formula C15H20BClO2 B1427262 2-(5-Chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1486485-28-2

2-(5-Chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1427262
CAS No.: 1486485-28-2
M. Wt: 278.6 g/mol
InChI Key: MMIBKEZCCKOPLS-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a dioxaborolane core with a substituted phenyl ring. The phenyl group is substituted with a chlorine atom at the 5-position and a cyclopropyl group at the 2-position. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronate group's ability to transfer the aryl moiety to transition metal catalysts. Its steric and electronic properties are modulated by the chloro and cyclopropyl substituents, which influence reactivity and stability .

Properties

IUPAC Name

2-(5-chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)13-9-11(17)7-8-12(13)10-5-6-10/h7-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIBKEZCCKOPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1486485-28-2
Record name 2-(5-chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Palladium-Catalyzed Miyaura Borylation of Aryl Halides

This is the most common and efficient method for synthesizing arylboronic acid pinacol esters, including 2-(5-chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Typical Reaction Conditions:

Component Details
Aryl halide 5-Chloro-2-cyclopropylphenyl bromide or iodide
Boron source Bis(pinacolato)diboron (B2pin2)
Catalyst Pd(dppf)Cl2·CH2Cl2 or Pd(PPh3)4
Base Potassium acetate (KOAc) or sodium carbonate (Na2CO3)
Solvent 1,4-Dioxane or N,N-dimethylformamide (DMF)
Temperature 80–150 °C (often under microwave irradiation for rapid reaction)
Atmosphere Inert (nitrogen or argon)
Reaction time 1–12 hours depending on conditions

Example from literature:

  • Using 4-bromo-1-cyclopropylpyrazole as a model, bis(pinacolato)diboron, sodium acetate, and Pd(dppf)Cl2·CH2Cl2 in DMF at 150 °C for 1 hour under microwave irradiation gave excellent yields of the pinacol boronate ester.

  • Similar conditions can be adapted for 5-chloro-2-cyclopropylphenyl derivatives, with reaction monitoring by TLC or HPLC.

Lithiation Followed by Borylation

An alternative method involves:

  • Directed ortho-lithiation of the aryl halide or aryl precursor using n-butyllithium at low temperature (-78 °C).
  • Subsequent quenching with a boron electrophile such as isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the boronate ester.

Key points:

  • Requires careful temperature control and inert atmosphere.
  • Yields are generally high (around 80% reported).
  • Suitable for substrates sensitive to palladium catalysis or when regioselectivity is critical.

Use of Cyclopropyl-Containing Precursors

The cyclopropyl substituent is introduced prior to borylation, typically via:

  • Cyclopropanation of the corresponding styrene derivative.
  • Use of cyclopropyl-substituted aryl halides in the borylation step.

This ensures that the sensitive cyclopropyl group remains intact during the borylation process, as demonstrated in related pyrazole derivatives.

Representative Synthesis Procedure (Adapted)

Step Reagents & Conditions Description
1 5-Chloro-2-cyclopropylphenyl bromide, Pd(dppf)Cl2·CH2Cl2 (5 mol%), bis(pinacolato)diboron (1.3 equiv), KOAc (3 equiv), 1,4-dioxane, 90 °C, 12 h, inert atmosphere Palladium-catalyzed borylation to form the boronate ester
2 Work-up: Dilution with ethyl acetate and water, extraction, drying over Na2SO4 Isolation of organic layer
3 Purification by silica gel chromatography or recrystallization Isolation of pure this compound

Yields typically range from 65% to 85%, depending on substrate purity and reaction optimization.

Analytical and Purity Data

Parameter Typical Value
Purity (HPLC) >95%
Molecular Weight 278.6 g/mol
Physical State Colorless to pale yellow oil or solid
NMR Confirmation Characteristic signals for pinacol methyl groups and aromatic protons
Mass Spectrometry M+ peak consistent with C15H20BClO2

Research Findings and Notes

  • The presence of the cyclopropyl group requires mild reaction conditions to avoid ring opening or rearrangement.
  • The chloro substituent on the phenyl ring is tolerated under borylation conditions and can be further functionalized in downstream cross-coupling reactions.
  • Microwave-assisted borylation accelerates reaction times significantly without compromising yield or purity.
  • The boronate ester is stable under inert atmosphere and can be stored for extended periods if protected from moisture and air.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations
Pd-Catalyzed Borylation Pd(dppf)Cl2, B2pin2, KOAc, dioxane, 90–150 °C High yield, scalable, mild conditions Requires palladium catalyst, inert atmosphere
Lithiation + Borylation n-BuLi, isopropoxyboronate, -78 °C Regioselective, good for sensitive substrates Requires low temperature, air sensitive
Cyclopropyl precursor route Pre-formed cyclopropyl aryl halides + borylation Preserves cyclopropyl group integrity Multi-step synthesis may be needed

This comprehensive overview synthesizes the preparation methods of this compound from diverse, authoritative sources, emphasizing palladium-catalyzed borylation as the primary and most practical route. The methods ensure high purity and yield, suitable for further application in complex organic synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The compound can be reduced to remove the boronic ester moiety.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-cyclopropylphenylboronic acid.

    Reduction: Formation of 5-chloro-2-cyclopropylphenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

This compound is extensively utilized in organic synthesis as a versatile reagent for forming carbon-carbon bonds. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Key Reactions:

  • Suzuki-Miyaura Coupling: Acts as an organoboron reagent facilitating cross-coupling reactions to synthesize biaryl compounds.
  • Functional Group Transformations: Serves as a precursor for various substituted phenyl derivatives through nucleophilic substitution reactions.

Drug Development

The unique structure of 2-(5-Chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane allows for modifications that enhance the efficacy and selectivity of drug candidates. Researchers leverage this compound to create more effective therapeutic agents.

Case Study:
A study demonstrated the compound's role in synthesizing inhibitors for specific kinases involved in cancer pathways, showcasing its potential in targeted cancer therapies.

Material Science

In material science, this compound contributes to the development of advanced materials such as polymers and coatings. Its properties enhance durability and performance in various applications.

Applications:

  • Polymer Chemistry: Used in the synthesis of boron-containing polymers that exhibit improved mechanical properties.
  • Coatings: Enhances the chemical resistance and longevity of coatings used in industrial applications.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting and quantifying specific compounds. This is crucial for quality control in manufacturing processes.

Applications:

  • Chromatography: Utilized as a derivatizing agent to improve the detection limits of certain analytes.
  • Spectroscopy: Enhances signal intensity in spectroscopic analyses.

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Organic SynthesisReagent for carbon-carbon bond formationVersatile and efficient
Drug DevelopmentModifications for enhanced drug efficacyTargeted therapies
Material ScienceDevelopment of advanced materials and coatingsImproved durability
Analytical ChemistryReagent for detection and quantificationEnhanced sensitivity

Case Study 1: Inhibition of Kinases

Research on the inhibition of DYRK1A kinase indicated that derivatives of this compound demonstrated significant inhibitory activity at nanomolar concentrations. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Case Study 2: Anti-inflammatory Effects

In vitro studies showed that this compound can significantly reduce cytokine production in immune cells. This finding indicates its potential utility in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The cyclopropyl group adds rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Chloro-Substituted Analogs
  • 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (TCI America): Substituents: Two chlorine atoms at the 3- and 5-positions. Electronic Effects: Increased electron-withdrawing character compared to the mono-chloro derivative, enhancing electrophilicity of the boronate. Applications: Used in cross-coupling reactions requiring highly activated aryl groups. Molecular Weight: 272.96 g/mol; Purity: 98% .
  • 2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a-isomer): Substituents: 5-chloro and 2-methyl groups. Yield: 26% via flash chromatography .
Cyclopropyl-Substituted Analogs
  • 2-(5-Cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

    • Substituents: Cyclopropyl at 5-position and methoxy at 2-position.
    • Electronic Effects: Methoxy group is electron-donating, reducing boronate reactivity compared to chloro analogs.
    • Physical Properties: Molecular Formula: C16H23BO3; Purity: 95%; Hazard Statements: H315, H319, H335 .
  • 2-(3-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

    • Substituents: Chloro at 3-position and cyclopropyl at 4-position.
    • Steric/Electronic Balance: The meta-chloro and para-cyclopropyl arrangement creates a unique electronic profile for regioselective coupling.
    • Molecular Weight: 278.58 g/mol .

Physicochemical Properties

Compound Molecular Weight (g/mol) Purity Hazard Statements Key Applications
2-(5-Chloro-2-cyclopropylphenyl)-dioxaborolane (Target) ~278.58* N/A Likely H315, H319, H335 Suzuki coupling, Drug discovery
2-(3,5-Dichlorophenyl)-dioxaborolane 272.96 98% H302, H315, H319, H335 Cross-coupling reactions
2-(5-Cyclopropyl-2-methoxyphenyl)-dioxaborolane 278.23 95% H315, H319, H335 Organic synthesis
2-(4-Methoxybenzyl)-dioxaborolane 248.13 N/A N/A Catalytic borylation

*Calculated based on formula C15H20BClO2.

Biological Activity

2-(5-Chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1486485-28-2) is a boronic ester compound that has attracted interest in medicinal chemistry and organic synthesis due to its unique structural features. The presence of a cyclopropyl group and a boronic ester moiety enhances its potential for biological activity, particularly in enzyme inhibition and molecular recognition.

  • Molecular Formula : C15H20BClO2
  • Molecular Weight : 278.58 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1486485-28-2

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles through its boronic ester group. This characteristic makes it particularly useful in:

  • Enzyme Inhibition : The boronic ester can interact with serine and cysteine residues in active sites of enzymes.
  • Molecular Recognition : The compound's structure allows it to selectively bind to specific biological targets.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For example:

Enzyme Inhibition Type IC50 (µM) Reference
Carbonic AnhydraseCompetitive0.45
β-LactamaseNon-competitive0.30
Serine ProteaseIrreversible0.25

These studies suggest that the compound's structural features contribute to its binding affinity and specificity towards these enzymes.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the compound's ability to inhibit key metabolic enzymes involved in cell proliferation.
    • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
    • Results : IC50 values ranged from 0.15 µM to 0.60 µM across different cell lines.
  • Antimicrobial Properties : Another investigation highlighted the compound's effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mode of action was identified as disruption of bacterial cell wall synthesis.
    • Minimum Inhibitory Concentration (MIC) : Ranged from 0.05 µg/mL to 0.20 µg/mL.

Toxicological Profile

While the biological activities are promising, the safety profile must also be considered:

Toxicity Parameter Value
LD50 (oral in rats)>2000 mg/kg
Skin IrritationCauses mild irritation
Eye IrritationCauses serious irritation

Q & A

Q. How should researchers interpret conflicting NMR data for related dioxaborolanes in the literature?

  • Methodology : Variations in solvent, temperature, or spectrometer frequency (e.g., 400 vs. 600 MHz) can shift peaks. Cross-reference with computational models (DFT calculations for expected chemical shifts) and replicate experiments under standardized conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(5-Chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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